![molecular formula C20H21N3O3 B2432031 N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide CAS No. 899956-25-3](/img/structure/B2432031.png)

N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

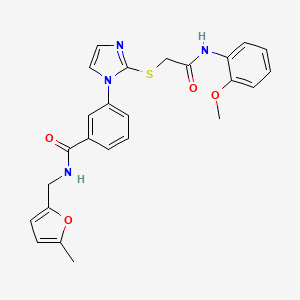

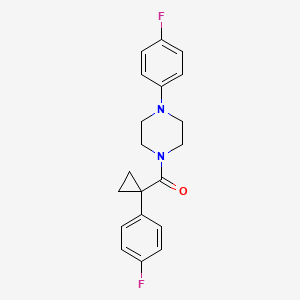

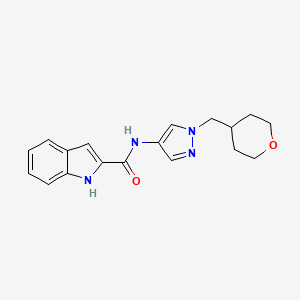

“N-[2-(1H-indol-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)oxamide” is a compound that was obtained in high yield in the reaction between tryptamine and naproxen . It is a derivative of naproxen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever .

Synthesis Analysis

The compound was synthesized in a reaction between tryptamine and naproxen . The newly synthesized naproxen derivative was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

The title compound was obtained in high yield in the reaction between tryptamine and naproxen . The exact chemical reactions involved in the synthesis of this compound are not detailed in the available sources.Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 114–115°C . It has a molecular weight of 347.42 .Scientific Research Applications

Chemical and Structural Investigations

- N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide and related compounds have been a subject of chemical and structural studies. For instance, Ayoub et al. (1989) isolated a new oxamide, N,N'-[(3-hydroxy-5-methyl)phenyl]-oxamide, from Peganum harmala seeds, and investigated its structure along with related compounds (Ayoub, Rashan, Khazraji, & Adaay, 1989).

- Martínez-Martínez et al. (1998) conducted a comprehensive study on the synthesis and structural investigation of symmetric and non-symmetric oxamides, including this compound derivatives (Martínez-Martínez et al., 1998).

Pharmacological Properties

- The compound has been explored for its potential pharmacological properties. For example, Jacobs et al. (1993) studied substituted indole-5-carboxamides and indole-6-carboxamides, which includes derivatives of this compound, for their antagonistic properties against peptidoleukotrienes (Jacobs et al., 1993).

- Singh and Vedi (2014) synthesized novel triazolylindole derivatives, including those related to this compound, evaluating their antifungal activity (Singh & Vedi, 2014).

Biological Evaluation and Synthesis

- Novel indole-based compounds, including those structurally related to this compound, have been synthesized and evaluated for various biological activities. Nazir et al. (2018) explored the synthesis of indole-based oxadiazole scaffolds with potential as urease inhibitors (Nazir et al., 2018).

Mechanism of Action

The mechanism of action of the parent compound, naproxen, involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects . The mechanism of action of the specific compound “N-[2-(1H-indol-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)oxamide” is not detailed in the available sources.

properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-13-7-8-18(26-2)17(11-13)23-20(25)19(24)21-10-9-14-12-22-16-6-4-3-5-15(14)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXRYVHMTYGMSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}acetamide](/img/structure/B2431961.png)

![N-[1-(2-Methoxyphenoxy)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2431968.png)

![N-cyclohexyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2431971.png)